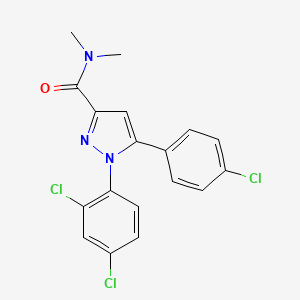
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as DPP-4, is a small molecule inhibitor of dipeptidyl peptidase 4 (DPP-4). DPP-4 is a serine protease enzyme responsible for the breakdown of certain peptides and proteins. It is widely expressed in the gastrointestinal tract, pancreas, and kidneys, and is involved in a variety of physiological processes, including glucose metabolism, immune regulation, and inflammation. DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes and are being investigated for their potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
Antiobesity Activity
One area of application is in the development of compounds for antiobesity activity. Srivastava et al. (2007) synthesized a number of analogs of diaryl dihydropyrazole-3-carboxamides, including the bisulfate salt of (+/-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide, which showed significant body weight reduction in vivo due to their CB1 antagonistic activity. This study highlighted the potential of these compounds in addressing obesity through appetite suppression and body weight reduction in animal models Srivastava et al., 2007.
Antitumor Activities
Another significant application is in the field of cancer research. Xin (2012) conducted a study focusing on the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide and assessed its antitumor activities. The findings indicated that certain compounds synthesized in this study displayed good antitumor activities, suggesting their potential use in cancer treatment Xin, 2012.
CB1 Receptor Antagonism for Obesity Treatment
The discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity was detailed by Yan et al. (2010). This compound exhibited high selectivity as a CB1R inverse agonist, reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism, demonstrating its potential in obesity treatment Yan et al., 2010.
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives has also shown potential applications in antimicrobial and anticancer therapy. Hafez et al. (2016) synthesized compounds with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, some of which exhibited higher anticancer activity than doxorubicin, a reference drug, as well as good to excellent antimicrobial activity. This highlights the potential of these compounds as therapeutic agents in treating infections and cancer Hafez et al., 2016.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O/c1-23(2)18(25)15-10-17(11-3-5-12(19)6-4-11)24(22-15)16-8-7-13(20)9-14(16)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMLEVUOSKOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


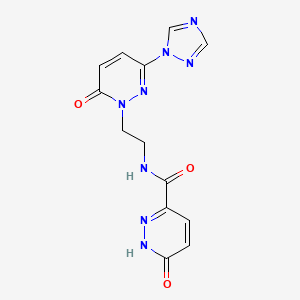

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)
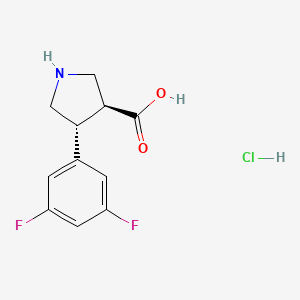
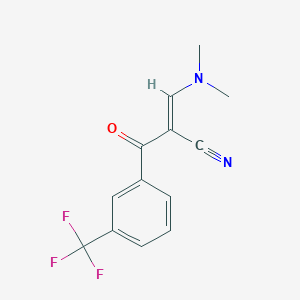
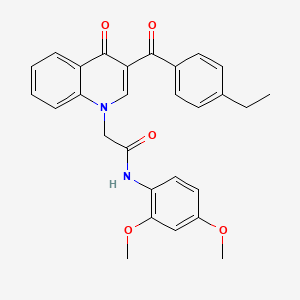

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)
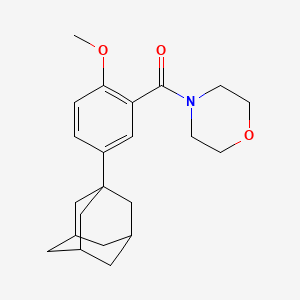
![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)